molecular formula C16H16O2 B14453478 (4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone CAS No. 78588-98-4

(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone

Cat. No.: B14453478
CAS No.: 78588-98-4
M. Wt: 240.30 g/mol
InChI Key: GDYXUPQMKOYGQK-UHFFFAOYSA-N
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Description

(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a ketone derivative, characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, along with a phenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:

    Reagents: 4-Methoxy-2,6-dimethylbenzoyl chloride and benzene

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(phenyl)methanone
  • (2,4-Dimethylphenyl)(phenyl)methanone
  • (4-Methoxy-2,6-dimethylphenyl)(4-methylphenyl)methanone

Uniqueness

(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

78588-98-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O2/c1-11-9-14(18-3)10-12(2)15(11)16(17)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

GDYXUPQMKOYGQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)OC

Origin of Product

United States

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